

survival analysis aspartame-related gene targets

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Aspartine C

CAS No.: 442155-62-6

Cat. No.: S3325566

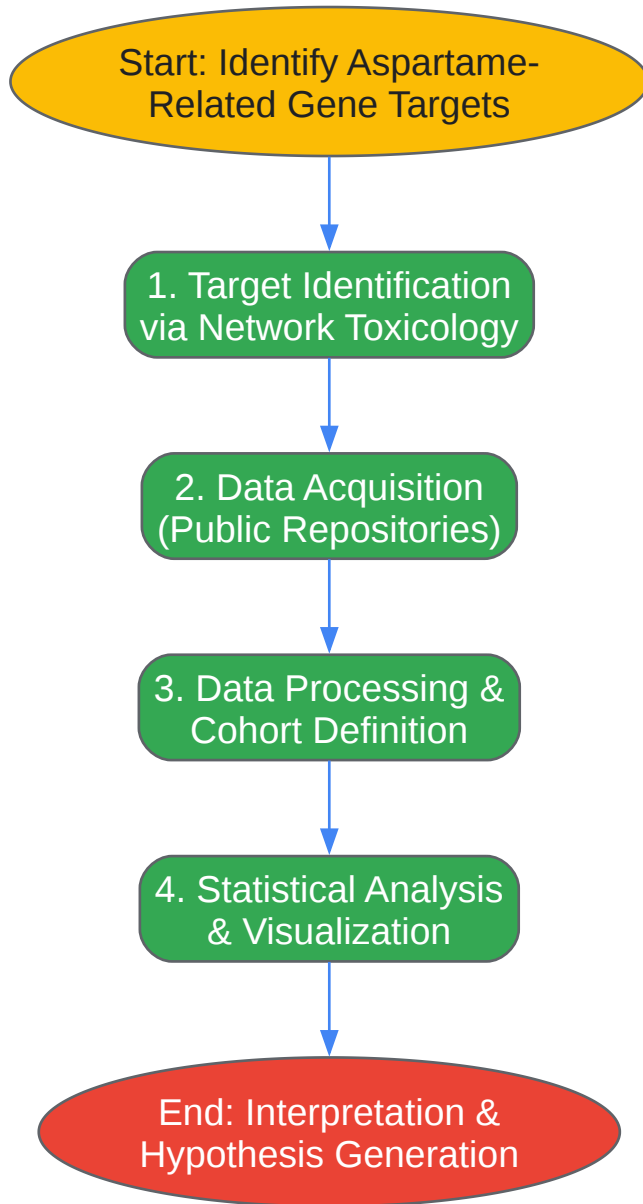
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Background & Rationale

Recent studies have employed **network toxicology** and **molecular docking** to identify that aspartame and its metabolites may influence key genes and pathways involved in cancer (e.g., gastric cancer, glioblastoma) and other diseases like ischemic stroke and female infertility [1] [2] [3]. Core targets identified in these studies include **IL1B, MMP9, SRC, AGT, TNF, CASP3, and CDKN1A** [2] [4].

Survival analysis can bridge the gap between these molecular findings and clinical relevance. By investigating whether the expression levels of these aspartame-related genes are associated with patient survival outcomes, researchers can assess their potential prognostic value [5]. The workflow below outlines the key stages of this approach.

Workflow for Survival Analysis of Aspartame-Related Genes



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Protocol for Survival Analysis

This protocol provides a step-by-step guide to implement the workflow shown above.

Stage 1: Identification of Aspartame-Related Gene Targets

The initial stage involves pinpointing the genes of interest through a network toxicology approach.

- **1.1. Target Gene Collection:** Systematically gather potential gene targets of aspartame and its metabolites using specialized databases.
- **1.2. Disease Context Definition:** Identify genes associated with a specific disease of interest (e.g., gastric cancer, glioblastoma).
- **1.3. Intersection and Prioritization:** Find the overlapping genes between the aspartame targets and the disease-related genes. Prioritize these "hub genes" for further analysis based on their network connectivity scores (e.g., degree, betweenness centrality) [2] [4].

The table below summarizes the core targets identified in recent studies.

Gene Symbol	Full Name	Proposed Role in Aspartame Pathology	Associated Disease in Study
MMP9	Matrix Metalloproteinase 9	Disruption of vascular homeostasis, inflammatory response [2]	Ischemic Stroke, Gastric Cancer [2] [4]
IL1B	Interleukin 1 Beta	Inflammatory responses, potentially disrupting BBB [2]	Ischemic Stroke, Female Infertility [2] [3]
CASP3	Caspase 3	Regulation of apoptosis (cell death) [4]	Gastric Cancer [4]
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A	Cell cycle progression, upregulated in aspartame-exposed GBM models [1]	Glioblastoma (GBM) [1]
SRC	SRC Proto-Oncogene	Oncogene, non-receptor tyrosine kinase [2]	Ischemic Stroke [2]
TNF	Tumor Necrosis Factor	Inflammatory pathways, vascular homeostasis [2]	Ischemic Stroke [2]

Stage 2: Data Acquisition from Public Repositories

Acquire transcriptomic and clinical data from public databases. Key resources include:

- **The Cancer Genome Atlas (TCGA):** Provides RNA-seq data and detailed clinical metadata, including survival times and events, for various cancer types [6].
- **Gene Expression Omnibus (GEO):** A repository of microarray and high-throughput functional genomics datasets that can be used for validation [4].

Stage 3: Data Processing & Cohort Definition

Prepare the data for survival analysis.

- **3.1. Gene Expression Quantification:** For each patient, extract the normalized expression values (e.g., FPKM, TPM for RNA-seq; normalized intensity for microarrays) of your prioritized aspartame-related genes.
- **3.2. Define Survival Endpoints:** Create two crucial variables from the clinical data:
 - **Time-to-event:** The duration from a defined start point (e.g., diagnosis) to an event of interest (e.g., death) or to the last follow-up (censoring) [5].
 - **Event status:** A binary variable (typically 1 for the event occurred, 0 for censored) [5].
- **3.3. Cohort Stratification:** Dichotomize patients into "High" and "Low" expression groups for each gene, typically using the median expression value as the cutoff.

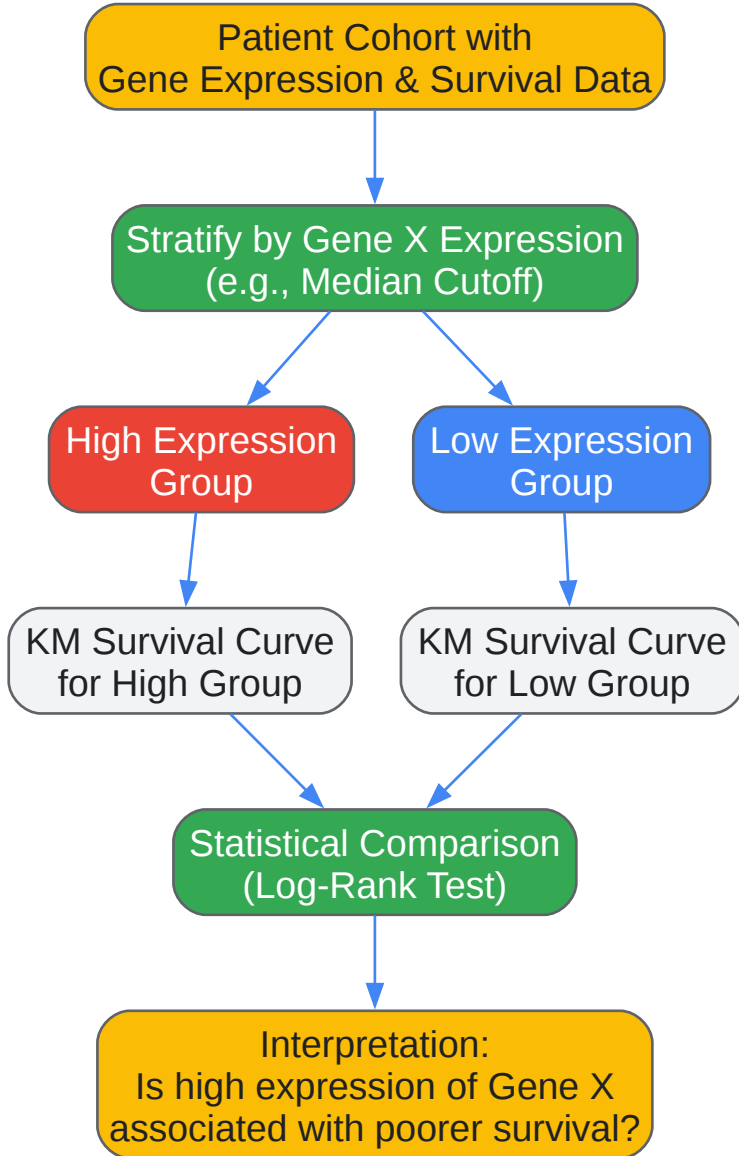
Stage 4: Statistical Analysis & Visualization

Execute the survival analysis and interpret the results.

- **4.1. Generate Kaplan-Meier (K-M) Curves:** Plot K-M curves to visualize the survival probability over time for the "High" and "Low" expression groups [5].
- **4.2. Perform Log-Rank Test:** Use the log-rank test to determine if the observed difference in survival between the two groups is statistically significant (a common threshold is $p < 0.05$) [5].
- **4.3. Calculate Hazard Ratios (HR):** Compute HRs with 95% confidence intervals (CI) using a univariate Cox proportional hazards model to quantify the effect size of the gene's expression on survival risk.

The following diagram illustrates the logical relationship between gene expression data and the final survival curve, which is central to this stage of analysis.

Logic of Gene Expression Survival Analysis



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Discussion & Future Directions

The integration of network toxicology findings with clinical survival data is a powerful approach to generate actionable hypotheses. A significant association between an aspartame-related gene and patient survival would strengthen the evidence for its biological relevance and potential role in disease progression.

Future work should focus on:

- **Experimental Validation:** Confirm the functional role of prioritized genes using *in vitro* cellular assays, as demonstrated with NHDC and prostate cancer [6].
- **Prospective Studies:** Designing epidemiological studies that directly link dietary aspartame intake, molecular biomarker levels, and long-term health outcomes.

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To cite this document: Smolecule. [survival analysis aspartame-related gene targets]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3325566#survival-analysis-aspartame-related-gene-targets>]

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